N-benzyl-3-methoxypropan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-3-methoxypropan-1-amine is a chemical compound that is part of a broader class of organic molecules known for their various applications in medicinal chemistry and organic synthesis. While the provided papers do not directly describe N-benzyl-3-methoxypropan-1-amine, they do offer insights into the synthesis, molecular structure, and chemical properties of related compounds, which can be used to infer information about N-benzyl-3-methoxypropan-1-amine.

Synthesis Analysis

The synthesis of related N-benzyl compounds involves several key steps, such as amine exchange reactions, acetylation, and cyclization processes. For instance, substituted 3-anilinopropanamides were converted to N-benzyl derivatives through an uncatalyzed amine exchange reaction with benzylamine, yielding up to 41% . Additionally, the synthesis of benzimidazole-N-benzylpropan-1-amines and adenine-N-benzylpropan-1-amines was described, with some derivatives showing antibacterial activity . These methods could potentially be adapted for the synthesis of N-benzyl-3-methoxypropan-1-amine.

Molecular Structure Analysis

Structural and conformational studies of N-benzyl derivatives, such as N′-p-halobenzoyl derivatives of nortropanes, have been conducted using spectroscopic methods and X-ray diffraction . These studies reveal the conformational preferences of the molecules and the influence of substituents on their structure. Such analyses are crucial for understanding the molecular structure of N-benzyl-3-methoxypropan-1-amine.

Chemical Reactions Analysis

The reactivity of N-benzyl compounds can vary significantly depending on the substituents present. For example, N-methoxy-9-methyl-9H-purin-6-amines with different substituents showed varied reactivity when treated with benzyl bromide . This suggests that the methoxy group in N-benzyl-3-methoxypropan-1-amine could influence its reactivity in similar alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl derivatives can be influenced by the presence of functional groups. For instance, the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst resulted in the formation of 2-amino-1-methoxypropane with high selectivity . This study provides insights into the reactivity of methoxy-containing amines, which is relevant for understanding the properties of N-benzyl-3-methoxypropan-1-amine.

科学的研究の応用

Synthesis and Chemical Reactivity

N-benzyl-3-methoxypropan-1-amine is involved in various synthetic processes. For instance, D’hooghe et al. (2006) discuss its synthesis as part of a new approach towards 2-amino-1-aryloxy-3-methoxypropanes. These compounds are obtained through the regioselective ring opening of 2-(aryloxymethyl)aziridines, followed by treatment with sodium methoxide, resulting in 2-amino-1-aryloxy-3-methoxypropanes as major compounds (D’hooghe et al., 2006).

Catalytic Amination

V. A. Bassili and A. Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, producing 2-amino-1-methoxypropane, a related compound. This study highlights the potential of nickel catalysts in facilitating the amination of alcohols (Bassili & Baiker, 1990).

Antimicrobial Activity

A study by Ahmed G Eissa et al. (2016) on benzimidazole-N-benzylpropan-1-amines demonstrates their antimicrobial activity against Clostridium difficile. This highlights the potential therapeutic applications of N-benzyl-3-methoxypropan-1-amine derivatives in treating bacterial infections (Eissa et al., 2016).

Photocleavage Studies

Pengfei Wang et al. (2016) investigated the photochemical cleavage of the benzylic C-N bond in 3-(diethylamino)benzyl group to release amines. This study provides insight into the potential use of N-benzyl-3-methoxypropan-1-amine in photochemical applications (Wang, Devalankar, & Lu, 2016).

Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis and medicinal chemistry, various studies explore the synthetic utility and applications of N-benzyl-3-methoxypropan-1-amine. For instance, the work by L. Nnamonu et al. (2013) on the synthesis of N-benzyl-3-anilinopropanamides and their cyclization to 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline showcases its role in synthesizing complex organic compounds (Nnamonu, Agwada, & Nwadinigwe, 2013).

Safety And Hazards

特性

IUPAC Name |

N-benzyl-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

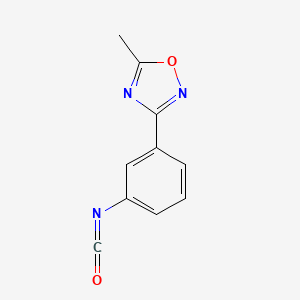

InChI=1S/C11H17NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHCMZJAEZLRSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408348 |

Source

|

| Record name | N-benzyl-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-methoxypropan-1-amine | |

CAS RN |

32857-21-9 |

Source

|

| Record name | N-benzyl-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)